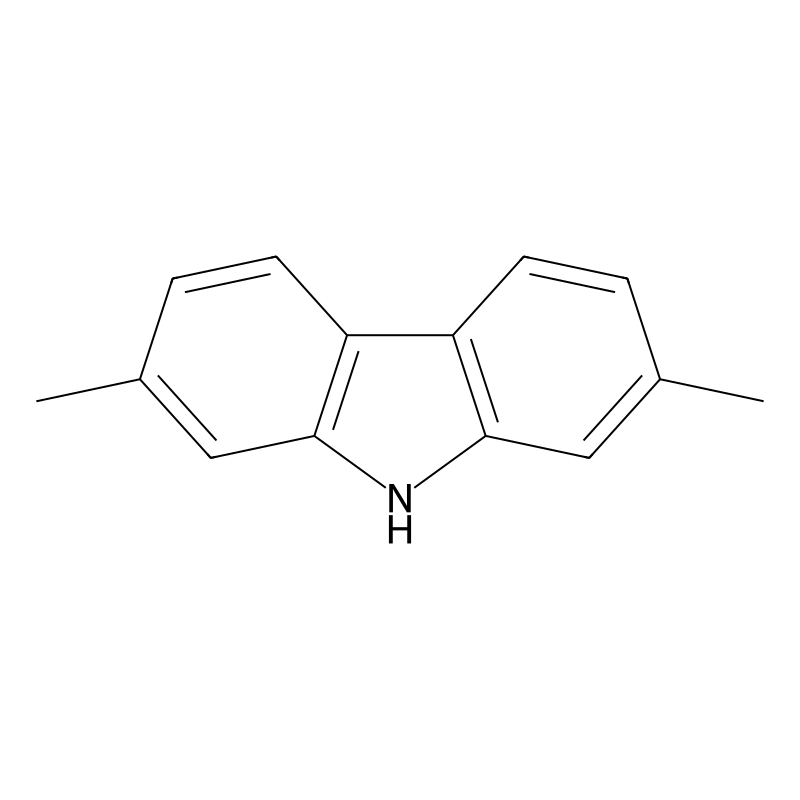

2,7-Dimethyl-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic electronics

2,7-DMC exhibits interesting properties such as hole-transporting capabilities, making it a potential candidate for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) []. Research is ongoing to optimize its performance and integrate it into these devices.

Biomedical applications

Some studies have investigated the potential of 2,7-DMC and related carbazole derivatives for various biomedical applications. These include their use as antitumor agents, [] although more research is needed to understand their efficacy and safety in this context.

Material science

Carbazole-based materials, including 2,7-DMC, are being explored for their potential applications in various fields of material science. For example, research is being conducted on their use in the development of new types of sensors and photocatalysts [].

2,7-Dimethyl-9H-carbazole is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₃N and a molecular weight of approximately 195.27 g/mol. It belongs to the carbazole family, which is characterized by a fused ring system comprising a dibenzopyrrole structure. The compound features two methyl groups located at the 2 and 7 positions of the carbazole core, contributing to its unique chemical properties and biological activities. This compound is typically found as a solid at room temperature and is noted for its stability and solubility in organic solvents .

Currently, there is no scientific research readily available on the mechanism of action of 2,7-Dimethyl-9H-carbazole in biological systems.

Information on the safety and hazards of 2,7-Dimethyl-9H-carbazole is limited. As a general precaution for handling aromatic compounds, it is advisable to follow standard laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood.

Further Considerations:

- If handling this compound becomes necessary, consult the safety data sheet (SDS) from a reliable supplier for specific information on hazards, handling procedures, and disposal methods.

Conclusion

Additional Resources:

- Scientific databases like SciFinder or Reaxys might provide more specific information on the synthesis, reactions, and properties of 2,7-Dimethyl-9H-carbazole (subscription required).

Research indicates that 2,7-dimethyl-9H-carbazole exhibits notable biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains . Furthermore, derivatives of carbazole compounds have been investigated for their neuroprotective effects and antioxidant activities, suggesting that 2,7-dimethyl-9H-carbazole may also play a role in neuroprotection and inflammation reduction .

The synthesis of 2,7-dimethyl-9H-carbazole can be achieved through several methods:

- Methylation of Carbazole: This method typically involves the methylation of carbazole using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Friedel-Crafts Alkylation: Carbazole can be alkylated using alkyl halides in the presence of Lewis acids like aluminum chloride to introduce methyl groups at the desired positions.

- Suzuki Coupling Reactions: This method allows for the formation of substituted carbazoles by coupling boronic acids with halogenated carbazole derivatives .

These synthesis methods highlight the versatility in producing this compound and its derivatives.

2,7-Dimethyl-9H-carbazole finds applications in various fields:

- Organic Electronics: It is utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in treating neurodegenerative diseases and as antimicrobial agents.

- Dyes and Pigments: The compound is also investigated for use in dyes due to its vibrant color properties when incorporated into polymer matrices.

Studies on 2,7-dimethyl-9H-carbazole have focused on its interactions with biological targets. For instance, docking studies have been performed to evaluate its binding affinity to specific proteins related to neuroprotection and inflammation pathways. These studies indicate that it may interact with receptors involved in oxidative stress responses, potentially leading to protective effects against neuronal damage .

Several compounds share structural similarities with 2,7-dimethyl-9H-carbazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Carbazole | Base structure without substitutions | Foundational compound for many derivatives |

| 1-Methylcarbazole | Methyl group at position 1 | Exhibits different electronic properties |

| 3-Methylcarbazole | Methyl group at position 3 | Potentially different biological activities |

| 9-Methylcarbazole | Methyl group at position 9 | Often used in organic synthesis |

| N-Methylcarbazole | Methyl substitution on nitrogen | Exhibits distinct pharmacological profiles |

The uniqueness of 2,7-dimethyl-9H-carbazole lies in its specific methyl substitutions that enhance its solubility and reactivity compared to other derivatives. These modifications can influence both its chemical behavior and biological activity significantly.